molecular formula C23H21BrN4O3S B12487321 4-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12487321
M. Wt: 513.4 g/mol
InChI Key: GNDRIEGRTHMJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is an organic compound that belongs to the class of aromatic heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups and the presence of both a furan ring and a piperazine moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C23H21BrN4O3S

Molecular Weight

513.4 g/mol

IUPAC Name

4-bromo-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H21BrN4O3S/c24-17-5-3-16(4-6-17)21(29)26-23(32)25-18-7-9-19(10-8-18)27-11-13-28(14-12-27)22(30)20-2-1-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32)

InChI Key

GNDRIEGRTHMJKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.